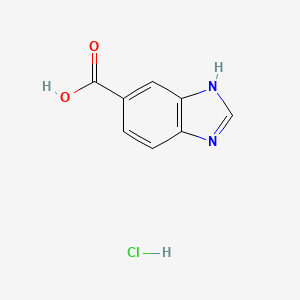

Benzodiazole-5-carboxylic acid HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzodiazole-5-carboxylic acid HCl is a heterocyclic aromatic compound that features a benzene ring fused to a diazole ring. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various industrial and research applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzodiazole-5-carboxylic acid HCl typically involves the condensation of 1,2-diaminobenzene with carboxylic acids. One common method is the Phillips–Ladenburg reaction, which uses 4 N hydrochloric acid as a catalyst . Another method involves the reaction of 1,2-diaminobenzenes with aldehydes or ketones under acidic conditions .

Industrial Production Methods: Industrial production often employs a one-pot synthesis approach, which is efficient and cost-effective. For instance, the use of HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) as a promoter in a mild, acid-free environment has been reported to yield high purity this compound .

化学反応の分析

Types of Reactions: Benzodiazole-5-carboxylic acid HCl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically yield amines.

Substitution: Electrophilic substitution reactions are common, especially in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions often involve strong acids like sulfuric acid or bases like sodium hydroxide.

Major Products:

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted benzimidazoles

科学的研究の応用

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis : Benzodiazole-5-carboxylic acid hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it valuable in organic synthesis.

-

Biology

- Antimicrobial Activity : Research indicates significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) demonstrate its potential as an antimicrobial agent:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus ATCC 25923 3.90 MRSA ATCC 43300 < 1.00 Mycobacterium tuberculosis H37Rv TBD - Anticancer Properties : Studies have shown that derivatives of benzodiazole-5-carboxylic acid exhibit potent growth-inhibitory activity against human cancer cell lines. For example, complexes formed with transition metals like Cu²⁺ and Co²⁺ have been tested for their topoisomerase II inhibitory activity, showing potential as anticancer agents .

- Antimicrobial Activity : Research indicates significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) demonstrate its potential as an antimicrobial agent:

- Medicine

-

Materials Science

- Development of New Materials : Benzodiazole derivatives are utilized in creating new materials with unique properties, including fluorescence and conductivity, enhancing their applicability in electronic devices and sensors.

Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of benzodiazole-5-carboxylic acid hydrochloride against resistant bacterial strains. The results indicated that the compound exhibited comparable MIC values to established antibiotics, suggesting its potential use in developing new antimicrobial therapies .

Anticancer Activity

In a comprehensive screening involving 21 human cancer cell lines, various derivatives of benzodiazole-5-carboxylic acid were synthesized and tested. Compounds showed growth-inhibitory effects similar to those of known chemotherapeutics like etoposide and doxorubicin, indicating their potential role in cancer treatment protocols .

作用機序

The mechanism of action of Benzodiazole-5-carboxylic acid HCl involves its interaction with various molecular targets. For instance, in its role as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective film that prevents further oxidation . In biological systems, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

類似化合物との比較

Benzimidazole: Shares a similar core structure but differs in functional groups.

Benzothiazole: Contains a sulfur atom in place of one of the nitrogen atoms in Benzodiazole.

Benzotriazole: Features an additional nitrogen atom in the ring structure.

Uniqueness: Benzodiazole-5-carboxylic acid HCl is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility, making it more versatile in various applications compared to its analogs .

生物活性

Benzodiazole-5-carboxylic acid hydrochloride (BnZ) is a bicyclic heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of BnZ, including detailed research findings, case studies, and data tables summarizing its effects.

Overview of Benzodiazole-5-carboxylic Acid HCl

Benzodiazole derivatives are known for their diverse biological activities. The specific compound BnZ has been investigated for its potential applications in medicine, particularly as an antimicrobial and anticancer agent. Its mechanism of action typically involves interaction with various molecular targets, which can lead to modulation of biological processes.

Antimicrobial Activity

Research has demonstrated that BnZ exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, BnZ showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.030 mg/mL |

| Saccharomyces cerevisiae | 0.025 mg/mL |

These results indicate that BnZ is particularly effective against Gram-positive bacteria, demonstrating a high degree of potency compared to traditional antibiotics .

Anticancer Activity

The anticancer potential of BnZ has been extensively studied across various cancer cell lines. A summary of key findings is presented below:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |

| U87 (glioblastoma) | 45.2 ± 13.0 | Significant cytotoxicity |

| HCC827 (lung cancer) | 6.26 ± 0.33 | High antiproliferative activity |

| NCI-H358 (lung cancer) | 6.48 ± 0.11 | High antiproliferative activity |

In particular, BnZ derivatives have shown enhanced anticancer activity when modified with additional substituents, leading to improved efficacy against specific cancer types . For instance, compounds with hydrazone modifications exhibited strong antiproliferative properties, highlighting the importance of structural optimization in enhancing biological activity.

Case Studies

- Apoptosis Induction in MCF-7 Cells : A study demonstrated that treatment with BnZ resulted in a dose-dependent increase in apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent for breast cancer .

- Tumor Growth Suppression in Animal Models : In vivo studies involving tumor-bearing mice indicated that BnZ significantly suppressed tumor growth compared to control groups, reinforcing its potential application in cancer therapy .

- Combination Therapy : Recent investigations into combination therapies involving BnZ and other chemotherapeutics revealed synergistic effects, leading to enhanced efficacy and reduced side effects compared to monotherapy .

The biological activity of BnZ is attributed to its ability to interact with specific enzymes and receptors involved in critical cellular pathways:

- Enzyme Inhibition : BnZ has been shown to inhibit Janus kinases (JAK1 and JAK3), which play a role in cell signaling pathways associated with cancer progression.

- Targeting Transporters : Certain derivatives exhibit improved inhibition of nucleoside transporters, which can enhance the uptake of chemotherapeutic agents into cancer cells .

特性

IUPAC Name |

3H-benzimidazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMPIPCSFLSDEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。